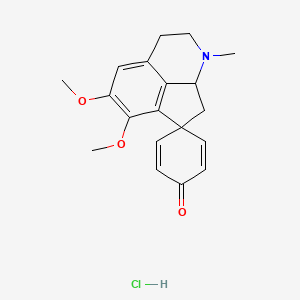
Pronuciferine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Pronuciferine hydrochloride can be synthesized using various methods. One approach involves the use of a three-component Catellani reaction followed by an Au-catalyzed 6-exo-dig cyclization . This method utilizes readily available reagents and provides a concise route to the compound.
Industrial Production Methods
Industrial production of this compound typically involves the extraction of alkaloids from the lotus plant, followed by purification using high-performance liquid chromatography (HPLC). The extraction process often includes ultrasonic extraction with 1% formic acid ethanol and purification using PXC solid-phase extraction columns .
Chemical Reactions Analysis
Types of Reactions
Pronuciferine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the molecule.
Reduction: Reduction reactions can alter the oxidation state of the compound.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Pronuciferine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: The compound is studied for its effects on lipid metabolism and cell differentiation.
Industry: It is used in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of pronuciferine hydrochloride involves several molecular targets and pathways. It has been shown to regulate the expression of lipogenic genes and adipokines, thereby inhibiting lipid accumulation and promoting lipid metabolism . The compound also activates the LKB1/AMPK signaling pathway, which plays a crucial role in maintaining cellular energy balance and metabolic homeostasis .
Comparison with Similar Compounds
Similar Compounds
Pronuciferine hydrochloride is structurally similar to other isoquinoline alkaloids such as nuciferine, neferine, and liensinine .
Uniqueness
What sets this compound apart is its unique combination of pharmacological activities. While other isoquinoline alkaloids may exhibit similar properties, this compound’s specific effects on lipid metabolism and its potential anti-cancer properties make it particularly noteworthy .
Properties
CAS No. |
1862-43-7 |
|---|---|
Molecular Formula |
C19H22ClNO3 |
Molecular Weight |
347.8 g/mol |
IUPAC Name |
10,11-dimethoxy-5-methylspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one;hydrochloride |
InChI |
InChI=1S/C19H21NO3.ClH/c1-20-9-6-12-10-15(22-2)18(23-3)17-16(12)14(20)11-19(17)7-4-13(21)5-8-19;/h4-5,7-8,10,14H,6,9,11H2,1-3H3;1H |
InChI Key |
JLLHVAPVHQNQOC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC34C=CC(=O)C=C4)OC)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















